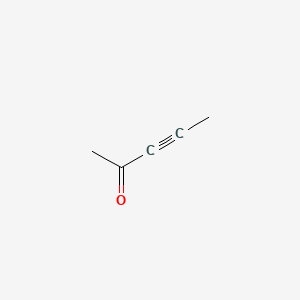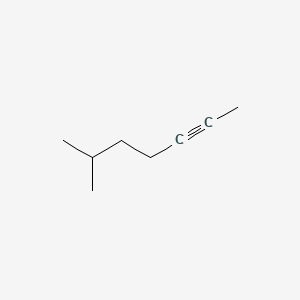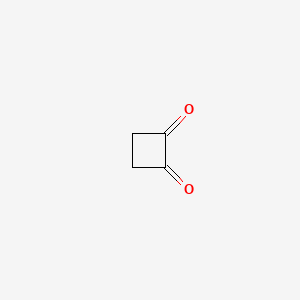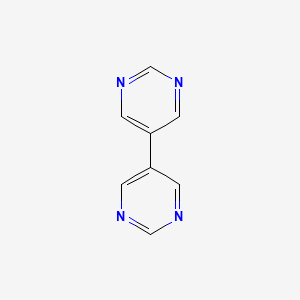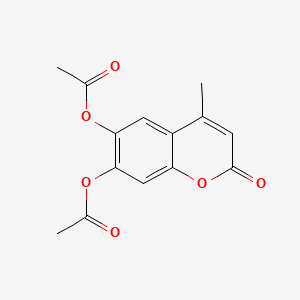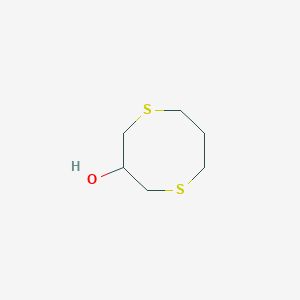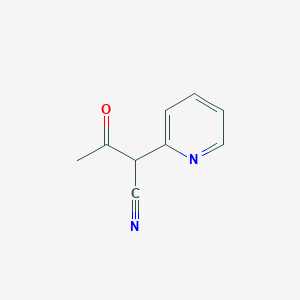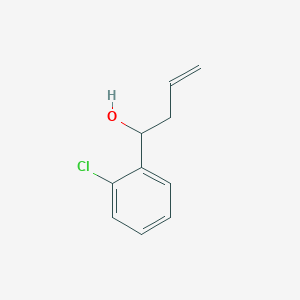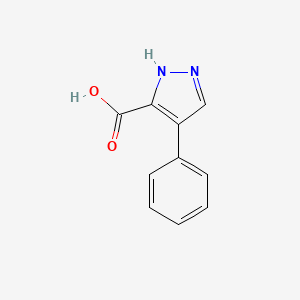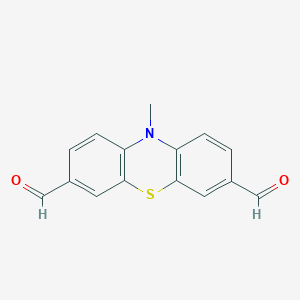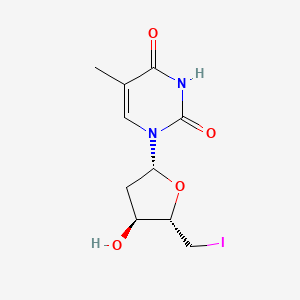
5'-Iodo-5'-deoxythymidine
描述
5’-Iodo-5’-deoxythymidine, also known as idoxuridine, is a synthetic nucleoside analogue. It was first synthesized in the 1950s and has since been used primarily as an antiviral agent. This compound is particularly effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). It is structurally similar to thymidine, a natural nucleoside found in DNA, but with an iodine atom replacing the hydroxyl group at the 5’ position.
作用机制
Target of Action
5’-Iodo-5’-deoxythymidine (IdUrd) is a thymidine analogue . The primary target of this compound is the enzyme thymidine kinase . Thymidine kinase plays a crucial role in the nucleotide salvage pathway, which is responsible for the synthesis of deoxyribonucleotides from their corresponding ribonucleotides .
Mode of Action
5’-Iodo-5’-deoxythymidine acts as a substrate for thymidine kinase . It is incorporated into the DNA in place of thymidine during the replication process . This results in the production of faulty DNA, which cannot infect or destroy tissue .
Biochemical Pathways
The biochemical pathway affected by 5’-Iodo-5’-deoxythymidine is the DNA synthesis pathway. The compound interferes with the normal functioning of this pathway by replacing thymidine during DNA replication . This leads to the production of faulty DNA, which can inhibit the replication of certain viruses .
Pharmacokinetics
It is known that thymidine analogues like 5’-iodo-5’-deoxythymidine are rapidly metabolized into nucleobase and sugar in the upper gastrointestinal tract .
Result of Action
The incorporation of 5’-Iodo-5’-deoxythymidine into DNA results in the production of faulty DNA . This faulty DNA cannot infect or destroy tissue, thereby inhibiting the replication of certain viruses .
Action Environment
The action of 5’-Iodo-5’-deoxythymidine can be influenced by environmental factors. For instance, the pH level can affect the stability of the compound . Below pH 8, the compound undergoes degradation by a novel phosphorylysis reaction . The inclusion of magnesium ion in the reaction can decrease the rate of degradation .
生化分析
Biochemical Properties
5’-Iodo-5’-deoxythymidine plays a significant role in biochemical reactions, particularly in the inhibition of viral replication. It is known to interact with several enzymes and proteins, including thymidine kinase and DNA polymerase. Thymidine kinase phosphorylates 5’-Iodo-5’-deoxythymidine to its monophosphate form, which is further phosphorylated to its triphosphate form by cellular kinases. The triphosphate form of 5’-Iodo-5’-deoxythymidine can be incorporated into viral DNA by DNA polymerase, leading to chain termination and inhibition of viral replication .
Cellular Effects
5’-Iodo-5’-deoxythymidine has been shown to affect various types of cells and cellular processes. In cancer cells, it can enhance the incorporation of iododeoxyuridine into DNA, leading to increased radiosensitivity . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase thymidine kinase activity, which is the rate-limiting enzyme for the activation of iododeoxyuridine .
Molecular Mechanism
The molecular mechanism of 5’-Iodo-5’-deoxythymidine involves its conversion to the triphosphate form, which is then incorporated into DNA by DNA polymerase. This incorporation leads to chain termination, effectively inhibiting DNA synthesis. Additionally, 5’-Iodo-5’-deoxythymidine can inhibit thymidine kinase, converting it into an inactive dimer . This inhibition is more potent at lower pH levels, highlighting the compound’s pH-dependent activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Iodo-5’-deoxythymidine can change over time. The compound is stable in alkaline solutions but undergoes degradation below pH 8 through a phosphorylysis reaction . Long-term studies have shown that continuous infusion of 5’-Iodo-5’-deoxythymidine can lead to increased incorporation into DNA and enhanced radiosensitivity in cancer cells . Its stability and activity can be influenced by the presence of magnesium ions, which decrease the rate of degradation .
Dosage Effects in Animal Models
The effects of 5’-Iodo-5’-deoxythymidine vary with different dosages in animal models. At low concentrations, it can increase thymidine kinase activity without causing systemic toxicity . Higher doses of iododeoxyuridine, when combined with 5’-Iodo-5’-deoxythymidine, can lead to dose-dependent systemic toxicity, which is reversible upon discontinuation . These studies highlight the importance of dosage in determining the therapeutic and toxic effects of 5’-Iodo-5’-deoxythymidine.
Metabolic Pathways
5’-Iodo-5’-deoxythymidine is involved in several metabolic pathways. It is phosphorylated by thymidine kinase to its monophosphate form, which is further phosphorylated to its triphosphate form by cellular kinases . This triphosphate form can be incorporated into DNA, leading to chain termination. Additionally, 5’-Iodo-5’-deoxythymidine can interact with dihydrouracil dehydrogenase, affecting the metabolism of iododeoxyuridine .
Transport and Distribution
The transport and distribution of 5’-Iodo-5’-deoxythymidine within cells and tissues involve both facilitated and non-facilitated diffusion. It can enter cells through nucleoside transporters and by passive diffusion . The compound’s distribution is influenced by its interaction with cellular transporters and binding proteins, which affect its localization and accumulation within cells .
Subcellular Localization
5’-Iodo-5’-deoxythymidine is primarily localized in the nucleus, where it is incorporated into DNA . Its activity and function are influenced by its subcellular localization, as it needs to be in the nucleus to exert its effects on DNA synthesis. The compound’s incorporation into DNA is facilitated by its phosphorylation to the triphosphate form, which is then recognized by DNA polymerase .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Iodo-5’-deoxythymidine typically involves the iodination of thymidine. One common method includes the reaction of thymidine with iodine and a suitable oxidizing agent, such as iodic acid or sodium iodate, in an aqueous solution. The reaction is usually carried out at room temperature and monitored until the desired product is formed .
Industrial Production Methods: Industrial production of 5’-Iodo-5’-deoxythymidine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions: 5’-Iodo-5’-deoxythymidine undergoes various chemical reactions, including substitution and reduction. For instance, it can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles .
Common Reagents and Conditions:
Substitution Reactions: These reactions often use reagents like sodium azide or thiourea under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride can be used to convert 5’-Iodo-5’-deoxythymidine into its corresponding deoxy derivative.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like 5’-azido-5’-deoxythymidine or 5’-thiourea-5’-deoxythymidine can be formed.
Reduction Products: The primary product of reduction is 5’-deoxythymidine.
科学研究应用
5’-Iodo-5’-deoxythymidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogues.
Biology: The compound is employed in studies involving DNA replication and repair mechanisms.
Medicine: As an antiviral agent, it is used in the treatment of herpes simplex virus infections.
Industry: It is used in the production of antiviral medications and in research laboratories for various biochemical assays.
相似化合物的比较
5-Bromo-2’-deoxyuridine: Another halogenated nucleoside analogue with similar antiviral properties.
5-Fluoro-2’-deoxyuridine: Used primarily in cancer treatment due to its ability to inhibit thymidylate synthase.
5-Iodo-2’-deoxycytidine: Similar in structure but with a cytidine base instead of thymidine.
Uniqueness: 5’-Iodo-5’-deoxythymidine is unique due to its specific incorporation into viral DNA and its effectiveness against herpes simplex virus. Its iodine atom provides distinct chemical properties that differentiate it from other halogenated nucleosides .
属性
IUPAC Name |
1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQXAJKTJWCXEC-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CI)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CI)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


